trans-Homoaconitate

Description

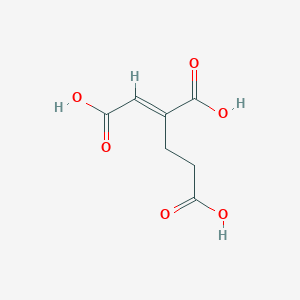

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O6 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

(E)-but-1-ene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3+ |

InChI Key |

BJYPZFUWWJSAKC-ONEGZZNKSA-N |

SMILES |

C(CC(=O)O)C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C(CC(=O)O)/C(=C\C(=O)O)/C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis of Trans Homoaconitate

Central Precursors and Initial Condensation Reactions

The journey to trans-homoaconitate begins with fundamental building blocks derived from central carbon metabolism. The initial reaction is a critical condensation step that sets the stage for subsequent enzymatic transformations.

Condensation of α-Ketoglutarate and Acetyl-CoA

The biosynthesis of this compound is initiated by an aldol-like condensation reaction between α-ketoglutarate, an intermediate of the citric acid cycle, and acetyl-coenzyme A (acetyl-CoA), the product of pyruvate (B1213749) dehydrogenase or fatty acid oxidation. ontosight.ainih.gov This reaction joins the two-carbon acetyl group from acetyl-CoA to the five-carbon α-ketoglutarate molecule. asm.org The result of this carbon-carbon bond formation is a seven-carbon tricarboxylic acid backbone, which is the precursor to homoaconitate. nih.gov In certain organisms, particularly specific archaea, this initial condensation directly yields this compound. acs.orgacs.orgnih.gov

Enzymatic Catalysis by Homocitrate Synthase (HCS) in this compound Formation

The condensation reaction is catalyzed by the enzyme homocitrate synthase (HCS), also known as acetyl-CoA:2-oxoglutarate C-acetyltransferase. ontosight.aiwikipedia.org HCS is a key regulatory enzyme, often representing the first and committed step in its respective biosynthetic pathway, such as lysine (B10760008) biosynthesis. nih.govasm.orgnih.gov While HCS universally catalyzes the condensation of α-ketoglutarate and acetyl-CoA, the immediate product can vary depending on the organism.

In many fungi and some bacteria, HCS produces (R)-homocitrate. nih.govuniprot.org This is then dehydrated by a subsequent enzyme, homoaconitase, to form cis-homoaconitate. nih.govresearchgate.net However, in certain methanogenic archaea, the HCS enzyme itself, such as the AksA protein in Methanococcus jannaschii, directly catalyzes the formation of this compound from the condensation of α-ketoglutarate and acetyl-CoA. acs.orgnih.govuniprot.org This represents a significant variation in the catalytic outcome of HCS, bypassing the typical homocitrate intermediate seen in other organisms. In these archaeal pathways, this compound is then hydrated to (S)-homocitrate, an intermediate on the path to cis-homoaconitate and ultimately coenzyme B. acs.orgnih.gov

Biosynthetic Pathway Diversity Across Biological Domains

The synthesis of homoaconitate isomers is a feature of the α-aminoadipate (AAA) pathway for lysine biosynthesis and the pathway for coenzyme B synthesis. ontosight.ainih.gov The specific mechanisms and intermediates, particularly the formation and role of the trans isomer, exhibit notable diversity across the domains of life.

Fungal Biosynthesis Mechanisms

In fungi, such as Saccharomyces cerevisiae and Candida albicans, the biosynthesis of lysine occurs via the α-aminoadipate (AAA) pathway. ontosight.aiasm.orgnih.gov The first step is catalyzed by homocitrate synthase (HCS), which condenses acetyl-CoA and α-ketoglutarate to form (R)-homocitrate. nih.govnih.govacs.org This (R)-homocitrate is then subjected to an isomerization reaction. This isomerization is complex and involves two separate enzymes in fungi. An aconitase first dehydrates (R)-homocitrate to produce the intermediate (Z)-homoaconitate (also known as cis-homoaconitate). researchgate.net A second enzyme, a dedicated homoaconitase (encoded by genes like lysF), then hydrates cis-homoaconitate to form (2R,3S)-homoisocitrate. nih.govresearchgate.net Therefore, in the fungal pathway, this compound is not a primary product or a standard intermediate. However, its trimethyl ester form has been shown to exhibit antifungal properties, suggesting it can interfere with these metabolic processes. nih.govnih.gov

Archaeal Biosynthesis Mechanisms

The biosynthesis of this compound is prominently featured in methanogenic archaea, such as Methanosarcina thermophila and Methanocaldococcus jannaschii, as a key step in the biosynthesis of coenzyme B. acs.orgnih.gov In these organisms, the pathway begins with the HCS-catalyzed condensation of α-ketoglutarate and acetyl-CoA to directly produce this compound. acs.orgacs.orgnih.govsigmaaldrich.com This is a distinguishing feature compared to the fungal pathway.

The subsequent steps in these archaea involve the hydration of this compound to (S)-homocitrate, which is then dehydrated to cis-homoaconitate. acs.orgnih.gov The cis-homoaconitate is then rehydrated to produce homoisocitrate. nih.gov It is noteworthy that the methanogen homoaconitase (HACN) can catalyze both the dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration to homoisocitrate, but it is inhibited by this compound. nih.govexpasy.orggenome.jp This indicates a highly regulated and distinct pathway for handling homoaconitate isomers. The HCS enzyme in these organisms, often designated AksA, can also utilize longer-chain α-keto acids like α-ketoadipate and α-ketopimelate as substrates for subsequent chain elongation reactions. acs.orguniprot.org

Table 1: Comparison of Initial Biosynthetic Steps in Fungi vs. Archaea

| Feature | Fungal Pathway (e.g., S. cerevisiae) | Archaeal Pathway (e.g., M. thermophila) |

|---|---|---|

| Pathway | α-Aminoadipate (Lysine Biosynthesis) | Coenzyme B Biosynthesis |

| Initial HCS Product | (R)-Homocitrate nih.govnih.gov | trans-Homoaconitate acs.orgnih.gov |

| First Isomerization Step | Dehydration of (R)-Homocitrate to cis-Homoaconitate researchgate.net | Hydration of trans-Homoaconitate to (S)-Homocitrate acs.orgnih.gov |

| Role of trans-Homoaconitate | Not a standard intermediate; acts as an inhibitor/antifungal agent nih.govnih.gov | The direct initial product of HCS acs.orgacs.org |

Bacterial Biosynthesis Mechanisms (e.g., Thermus thermophilus)

Compound Index

Metabolic Pathways Involving Trans Homoaconitate

The α-Aminoadipate (AAA) Pathway for L-Lysine Biosynthesis

The α-aminoadipate (AAA) pathway is a crucial metabolic route for the synthesis of the essential amino acid L-lysine in many fungi, some yeasts, and certain bacteria like Thermus thermophilus. wikipedia.orgresearchgate.netwikipedia.orgmdpi.com This pathway is distinct from the diaminopimelate (DAP) pathway found in most bacteria and plants. wikipedia.orgplos.org The initial steps of the AAA pathway bear a striking resemblance to the tricarboxylic acid (TCA) cycle, involving a series of reactions that convert α-ketoglutarate into α-ketoadipate. wikipedia.orgnih.govscholaris.ca

The process begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikipedia.orgnih.govmdpi.com This is followed by an isomerization reaction, analogous to the conversion of citrate (B86180) to isocitrate in the TCA cycle, where homocitrate is transformed into its isomer, homoisocitrate. researchgate.netnih.gov This isomerization is a critical step and proceeds through the intermediate, homoaconitate. wikipedia.orgnih.govmdpi.com Subsequent reactions include the oxidative decarboxylation of homoisocitrate to α-ketoadipate, which is then aminated to form α-aminoadipate. wikipedia.orgnih.govmdpi.com Further enzymatic steps convert α-aminoadipate into L-lysine. wikipedia.org

First, homocitrate is dehydrated to form an unsaturated intermediate, which is primarily the cis-isomer, (Z)-homoaconitate. researchgate.netwikipedia.orgnih.gov This intermediate then undergoes a rehydration reaction to yield homoisocitrate. wikipedia.orgnih.govmdpi.com While cis-homoaconitate is the direct substrate for the rehydration step, trans-homoaconitate can also be present. nih.govutexas.edu In some organisms, the enzyme homocitrate synthase has been reported to produce this compound directly from α-ketoglutarate and acetyl-CoA. acs.orgnih.govuniprot.org However, in the context of lysine (B10760008) biosynthesis in many fungi, the pathway proceeds stereospecifically with (R)-homocitrate being dehydrated to (Z)-homoaconitate, which is then hydrated to (2R, 3S)-homoisocitrate. researchgate.netnih.gov

The enzymatic conversion of homocitrate to homoisocitrate involves distinct dehydration and hydration reactions. nih.govmdpi.com In fungi, it has been discovered that this isomerization is not catalyzed by a single enzyme but requires the action of two separate enzymes from the aconitase family. nih.govnih.govresearchgate.net

The first step, the dehydration of homocitrate to cis-homoaconitate, is catalyzed by a conventional aconitase. nih.govresearchgate.net The second step, the hydration of cis-homoaconitate to form homoisocitrate, is catalyzed by a specific enzyme known as homoaconitase. nih.govresearchgate.netebi.ac.uk This division of labor is a notable feature of the fungal AAA pathway. nih.gov Homoaconitases from fungi like Saccharomyces cerevisiae and Aspergillus fumigatus have been shown to catalyze the reversible interconversion of cis-homoaconitate and homoisocitrate but are unable to dehydrate homocitrate. nih.govresearchgate.net In contrast, aconitases from these fungi can convert homocitrate to cis-homoaconitate. nih.govresearchgate.net

Interestingly, in some methanogenic archaea, a single homoaconitase enzyme has been identified that can catalyze both the dehydration of (R)-homocitrate to cis-homoaconitate and its subsequent hydration to homoisocitrate. researchgate.netnih.gov This highlights an evolutionary divergence in the enzymatic machinery for this isomerization reaction across different domains of life. This compound has been shown to be an inhibitor of the methanogen homoaconitase. nih.govutexas.eduexpasy.org

Role as an Intermediate in Homocitrate to Homoisocitrate Isomerization

2-Oxoacid Chain Elongation Pathways

This compound is also an intermediate in 2-oxoacid chain elongation pathways, which are metabolic sequences that extend the carbon chain of α-keto acids by one methylene (B1212753) group. nih.govacs.orgnih.gov These pathways are crucial for the biosynthesis of various important molecules, including coenzymes and amino acids. nih.govacs.orgnih.gov

In methanogenic archaea, this compound plays a role in the biosynthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate), a coenzyme essential for methanogenesis. nih.govacs.orgnih.govexpasy.orgutexas.edurhea-db.org The biosynthesis of the 7-mercaptoheptanoate moiety of Coenzyme B begins with α-ketoglutarate and involves a series of 2-oxoacid elongation reactions to produce α-ketosuberate. nih.govacs.org

In Methanococcus jannaschii and Methanosarcina thermophila, the first step involves the condensation of α-ketoglutarate and acetyl-CoA, catalyzed by the enzyme AksA, to form this compound. nih.govasm.orgacs.orgnih.gov This this compound is then hydrated to (S)-homocitrate, which is subsequently dehydrated to cis-homoaconitate. acs.orgnih.gov Rehydration of cis-homoaconitate yields (2R,3S)-homoisocitrate, which is then oxidatively decarboxylated to α-ketoadipate. acs.orgnih.gov This α-ketoadipate undergoes further rounds of chain elongation to ultimately form α-ketosuberate. acs.org However, other research suggests that the pathway proceeds through (R)-homocitrate and that this compound and (S)-homocitrate are inhibitors of the homoaconitase enzyme in M. jannaschii, indicating they may not be the primary intermediates. nih.govutexas.eduutexas.edu

The 2-oxoacid chain elongation pathway that produces α-ketosuberate is not only essential for Coenzyme B biosynthesis but is also linked to the formation of a precursor for biotin (B1667282) (Vitamin B7). nih.govacs.orgnih.gov The α-ketosuberate generated through the iterative chain elongation process, which can initiate with the formation of this compound, serves as a branch point. acs.orgnih.gov It can undergo oxidative decarboxylation to form pimelate, which is a known precursor for biotin synthesis. acs.orgnih.gov Biotin is a vital coenzyme for carboxylase enzymes involved in various metabolic processes. wikipedia.org

Involvement in Coenzyme B Biosynthesis in Methanogenic Archaea

Comparative Analysis with Aconitase and Tricarboxylic Acid (TCA) Cycle Homologs

The enzymes that act on this compound and its isomers, namely homoaconitases, are part of the aconitase superfamily of hydro-lyase enzymes. nih.govresearchgate.netnih.gov This family also includes the canonical aconitases of the TCA cycle and isopropylmalate isomerases involved in leucine (B10760876) biosynthesis. nih.govresearchgate.netnih.gov These enzymes share a common evolutionary origin and possess a conserved iron-sulfur cluster at their active site, which is crucial for catalysis. researchgate.netnih.gov

The reaction mechanism of homoaconitase is analogous to that of aconitase. nih.govebi.ac.uk Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate in the TCA cycle. nih.govcreative-enzymes.com Similarly, homoaconitase catalyzes the isomerization of homocitrate to homoisocitrate via homoaconitate. nih.gov A key mechanistic feature of aconitase is the "flip" of the aconitate intermediate within the active site to ensure the correct stereochemistry of the hydration product. nih.gov A similar mechanism is proposed for homoaconitase. researchgate.netnih.gov

Despite these similarities, there are important differences in substrate specificity. Aconitases are specific for citrate and cis-aconitate, while homoaconitases act on their one-carbon-longer homologs, homocitrate and homoaconitate. nih.gov Furthermore, as mentioned earlier, in fungi, the isomerization is split between two enzymes, an aconitase and a homoaconitase, whereas in the TCA cycle, a single aconitase performs both the dehydration and hydration steps. nih.govnih.gov In some methanogens, a single homoaconitase enzyme can catalyze the full isomerization, similar to the canonical aconitase. nih.gov Structural studies of the large subunits of isopropylmalate isomerase and homoaconitase from Methanococcus jannaschii have revealed differences in their active site conformations compared to aconitase, providing insights into the structural basis for their distinct substrate specificities. nih.gov

Enzymology of Trans Homoaconitate Metabolism

Homoaconitase (HACN, EC 4.2.1.36 and EC 4.2.1.114)

Homoaconitase (HACN) is a hydro-lyase enzyme that plays a crucial role in the biosynthesis of L-lysine in fungi and some bacteria via the α-aminoadipate pathway, as well as in the biosynthesis of coenzyme B in methanogenic archaea. nih.govnih.govuniprot.orgwikipedia.org It belongs to the aconitase superfamily of [4Fe-4S] cluster-containing enzymes. nih.govebi.ac.uk Two distinct EC numbers are associated with homoaconitase activity: EC 4.2.1.36, which describes the hydration of cis-homoaconitate to (2R,3S)-homoisocitrate, and EC 4.2.1.114, which encompasses both the dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration to (2R,3S)-homoisocitrate, a capability observed in methanogenic archaea. uniprot.orguniprot.orggenome.jpqmul.ac.uk

Catalytic Mechanism and Reaction Stereospecificity

The catalytic action of homoaconitase involves sequential dehydration and hydration reactions, characterized by a high degree of stereospecificity. qmul.ac.ukutexas.edu This mechanism is analogous to that of aconitase in the tricarboxylic acid (TCA) cycle. nih.gov

Some homoaconitases, particularly the methanogenic type (EC 4.2.1.114), catalyze the dehydration of (R)-homocitrate to produce the intermediate cis-homoaconitate. nih.govnih.govqmul.ac.uk This reaction involves the anti-elimination of a water molecule. utexas.edu However, studies on homoaconitase from organisms like Thermus thermophilus (EC 4.2.1.36) have not detected this dehydration activity in vitro, suggesting that in some organisms, this step might be catalyzed by a different enzyme, possibly aconitase itself. nih.govresearchgate.net For instance, aconitase from pig heart has been shown to catalyze the dehydration of (R)-homocitrate to cis-homoaconitate. portlandpress.comqmul.ac.uk In contrast, the homoaconitase from the methanogen Methanocaldococcus jannaschii is capable of catalyzing both the dehydration of (R)-homocitrate and the subsequent hydration of cis-homoaconitate. nih.govnih.gov

The hydration of cis-homoaconitate to form (2R,3S)-homoisocitrate is a key reaction catalyzed by all known homoaconitases. nih.govnih.govnih.govqmul.ac.uk This step is highly stereospecific, involving the anti-addition of water to the double bond of cis-homoaconitate. utexas.edu The product, (2R,3S)-homoisocitrate, is the specific diastereomer required for the subsequent step in the biosynthetic pathway. nih.govnih.gov Unlike some bifunctional homoaconitases, the TCA cycle enzyme aconitase is unable to hydrate (B1144303) cis-homoaconitate, highlighting the substrate specificity of these enzymes. nih.gov

Dehydration of (R)-Homocitrate to cis-Homoaconitate

Iron-Sulfur Cluster Dependence and Cofactor Requirements

Homoaconitase is a member of the aconitase superfamily and, like other members, its catalytic activity is dependent on a [4Fe-4S] iron-sulfur cluster. ebi.ac.ukqmul.ac.uk This cluster is not involved in a redox reaction but plays a direct role in catalysis by binding the substrate and facilitating the hydration/dehydration chemistry. ebi.ac.uknih.gov The assembly and insertion of this cluster into the apoenzyme are critical for its function and involve a complex cellular machinery known as the iron-sulfur cluster (ISC) assembly machinery. scispace.comnih.gov The iron-sulfur cluster is essential for the proper folding and stability of the enzyme, as well as for its catalytic function. nih.gov

Substrate Specificity and Reactivity with Analogs

Homoaconitase exhibits a high degree of specificity for its substrates. The enzyme from Thermus thermophilus shows no activity towards cis-aconitate, the analogous intermediate in the TCA cycle. nih.govportlandpress.com However, methanogenic homoaconitases have demonstrated a broader substrate specificity, being able to hydrate longer-chain analogs of cis-homoaconitate, such as cis-(homo)2-aconitate and cis-(homo)3-aconitate, with similar efficiencies. nih.govnih.gov Interestingly, the M. jannaschii homoaconitase can also hydrate the minimal substrate maleate (B1232345) to form (R)-malate. nih.gov

Studies with substrate analogs have provided insights into the active site and mechanism of the enzyme. For example, (S)-homocitrate and trans-homoaconitate have been shown to act as inhibitors of methanogen homoaconitase. qmul.ac.uk Furthermore, various fluoro- and epoxy-derivatives of homoaconitate and homoisocitrate have been synthesized and tested as potential inhibitors, with some showing moderate inhibitory properties against homoaconitase from Candida albicans. nih.gov

Enzyme Kinetics and Mechanistic Studies

Kinetic studies of homoaconitase have been conducted, particularly for the enzyme from Thermus thermophilus and Methanocaldococcus jannaschii. For the T. thermophilus enzyme, steady-state kinetic data for the hydration of cis-homoaconitate have been determined using a coupled assay with (2R,3S)-homoisocitrate dehydrogenase. nih.govportlandpress.com The enzyme from M. jannaschii has a similar turnover rate for cis-homoaconitate hydration (1.3 s⁻¹) but a lower K_m_ (8.2 μM) compared to the T. thermophilus enzyme. nih.gov The rate of (R)-homocitrate dehydration catalyzed by the M. jannaschii enzyme is noted to be slow compared to the hydration of cis-homoaconitate. nih.gov The enzyme shows no feedback inhibition by L-lysine, the end product of the biosynthetic pathway. nih.govportlandpress.com

Table 1: Kinetic Parameters of Homoaconitase from Different Organisms

| Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Methanocaldococcus jannaschii | cis-homoaconitate | - | - | 2.5 x 10³ | acs.org |

| Thermus thermophilus | cis-homoaconitate | 8.2 | 1.3 | - | nih.gov |

Steady-State Kinetic Analysis

The steady-state kinetic parameters of enzymes involved in this compound metabolism are crucial for understanding the efficiency and regulation of the lysine (B10760008) biosynthesis pathway. For instance, the enzyme homoaconitase (HACN) from Thermus thermophilus catalyzes the hydration of cis-homoaconitate to (2R,3S)-homoisocitrate. portlandpress.com A study using a (2R,3S)-homoisocitrate dehydrogenase-coupled assay determined the kinetic parameters for this reaction. At 60°C and pH 8.0, the enzyme exhibited Michaelis-Menten kinetics. portlandpress.com

Kinetic analyses are often performed using coupled assays where the product of one reaction is the substrate for a subsequent, easily measurable reaction. portlandpress.comglobalauthorid.com For example, the activity of homoaconitase can be continuously monitored by coupling it to homoisocitrate dehydrogenase and measuring the resulting change in NAD⁺ or NADP⁺ concentration. portlandpress.com The choice of assay conditions, such as pH and temperature, is critical as enzyme activity is highly dependent on these factors. For the T. thermophilus homoaconitase, pH 8.0 was found to be optimal for activity. portlandpress.com

The specificity constant, kcat/KM, is a key parameter derived from steady-state kinetics that reflects the catalytic efficiency of an enzyme for a particular substrate. biorxiv.orgnih.gov It allows for the comparison of an enzyme's preference for different substrates. For example, while the T. thermophilus homoisocitrate dehydrogenase (HICDH) can utilize both homoisocitrate and isocitrate as substrates, the HICDH from Saccharomyces cerevisiae is specific for homoisocitrate. portlandpress.com This difference in substrate specificity is reflected in their respective kcat/KM values.

Interactive Data Table: Kinetic Parameters of Enzymes in Homoaconitate Metabolism

| Enzyme | Organism | Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Conditions | Reference |

| Homoaconitase (HACN) | Thermus thermophilus | cis-Homoaconitate | - | 0.37 | - | pH 8.0, 60°C | researchgate.net |

| Homocitrate Synthase (HCS) | Thermus thermophilus | 2-oxoglutarate | 44 | - | - | - | nih.gov |

| Homocitrate Synthase (HCS) | Thermus thermophilus | Acetyl-CoA | 32 | - | - | - | nih.gov |

| Homocitrate Synthase (HCS) | Thermus thermophilus | Oxaloacetate | 255 | - | - | - | nih.gov |

| Re-citrate synthase | Syntrophus aciditrophicus | Acetyl-CoA | 130 | - | - | - | asm.org |

| Re-citrate synthase | Syntrophus aciditrophicus | Oxaloacetate | 85 | - | - | - | asm.org |

Enzyme Inhibition by this compound and its Analogs

This compound and its structural analogs can act as inhibitors of enzymes in the α-aminoadipate pathway. For example, this compound itself has been shown to inhibit methanogen homoaconitase (HACN). expasy.orgqmul.ac.uknih.gov This inhibition is significant as it can disrupt the normal flow of metabolites through the lysine biosynthesis pathway.

In a study on methanogen HACN, this compound was identified as an inhibitor, but not a substrate, for the enzyme. nih.gov Similarly, (S)-homocitrate, a stereoisomer of the natural substrate, also acts as an inhibitor. expasy.orgqmul.ac.uknih.gov The inhibitory activity of these analogs highlights the stereospecificity of the enzyme's active site.

The inhibitory potential of various analogs has been systematically investigated. For instance, in reactions containing 100 μM cis-homoaconitate, the hydrolyase activity of methanogen HACN was reduced by 50% in the presence of 100 μM trans-aconitate. researchgate.netnih.gov Furthermore, synthetic analogs of homoaconitate and homoisocitrate have been designed and tested for their inhibitory effects. nih.govnih.govmdpi.com this compound and an epoxy derivative were found to inhibit homoaconitase from Candida albicans, while 2-fluoro-2-deoxy analogs of homoisocitrate were shown to inhibit homoisocitrate dehydrogenase. nih.govmdpi.comresearchgate.net However, the IC₅₀ values for these compounds were in the millimolar range, indicating moderate inhibitory potency. nih.gov

Interactive Data Table: Inhibition of Homoaconitase by trans-Homoaconitate and Analogs

| Enzyme | Organism | Inhibitor | Concentration for 50% Inhibition | Substrate & Concentration | Reference |

| Methanogen Homoaconitase (HACN) | Methanocaldococcus jannaschii | trans-Aconitate | 100 μM | cis-Homoaconitate (100 μM) | researchgate.netnih.gov |

| Homoaconitase (HA) | Candida albicans | This compound | - | - | nih.govmdpi.com |

| Homoaconitase (HA) | Candida albicans | (1E)1,2-Epoxybutane-1,2,4-tricarboxylate | - | - | mdpi.com |

Homocitrate Synthase (HCS)

Catalytic Role in the Initial Condensation Reaction

Homocitrate synthase (HCS) catalyzes the first committed step in the α-aminoadipate pathway of lysine biosynthesis. creative-biolabs.comnih.gov This crucial reaction involves the condensation of acetyl-CoA and α-ketoglutarate (also known as 2-oxoglutarate) to form homocitrate and coenzyme A (CoA). nih.govtandfonline.comasm.org The mechanism is an ordered Bi-Bi reaction where α-ketoglutarate binds to the enzyme first, followed by acetyl-CoA. nih.gov After the condensation reaction, CoA and homocitrate are sequentially released. nih.gov

The reaction catalyzed by HCS is analogous to the citrate (B86180) synthase reaction in the citric acid cycle and the α-isopropylmalate synthase reaction in leucine (B10760876) biosynthesis, proceeding via a mixed aldol-Claisen condensation. nih.gov This initial step is a key regulatory point in the lysine biosynthetic pathway. tandfonline.com In many organisms, HCS is subject to feedback inhibition by the end-product, L-lysine, which often competes with the substrate α-ketoglutarate for binding to the enzyme. tandfonline.com

HCS is considered a potential target for the development of antifungal drugs because it is essential for lysine synthesis in fungi but absent in mammals. creative-biolabs.comnih.gov The enzyme typically exists as a dimer or tetramer. asm.org For example, studies on HCS from Aspergillus fumigatus and Saccharomyces cerevisiae have shown that the enzyme forms multimeric structures, with the dimeric and tetrameric forms being the most abundant. asm.org

Stereospecificity of Homocitrate Product Formation

Homocitrate synthase exhibits a high degree of stereospecificity in its catalytic reaction. The enzyme specifically catalyzes the aldol-type addition of an acetyl group to the re-face of α-ketoglutarate. nih.gov This stereospecific attack results in the formation of (R)-homocitrate. nih.gov

This stereochemical control is critical for the subsequent steps in the α-aminoadipate pathway. The downstream enzyme, homoaconitase, specifically acts on (R)-homocitrate to catalyze its dehydration to cis-homoaconitate. nih.gov The (S)-homocitrate isomer is not a substrate for homoaconitase and, in fact, acts as an inhibitor of the enzyme. expasy.orgqmul.ac.uknih.gov

The stereospecificity of HCS is a common feature among related enzymes, such as citrate synthase and isopropylmalate synthase, which also catalyze reactions involving the addition of an acetyl group to a 2-oxoacid. asm.orgasm.org For instance, Re-citrate synthase is stereospecific for the Re-face of oxaloacetate. asm.org The structural basis for this stereoselectivity lies in the precise arrangement of amino acid residues in the enzyme's active site, which orients the substrates in a specific manner for the reaction to occur.

Homoisocitrate Dehydrogenase (HICDH) in Downstream Metabolic Steps

Homoisocitrate dehydrogenase (HICDH) is a key enzyme that functions downstream of homoaconitate metabolism in the α-aminoadipate pathway for lysine biosynthesis. creative-biolabs.comtandfonline.comnih.gov It catalyzes the fourth step in this pathway, the NAD⁺-dependent oxidative decarboxylation of homoisocitrate to produce α-ketoadipate. portlandpress.comcreative-biolabs.comtandfonline.com This reaction is essential for the progression of lysine synthesis in higher fungi and some archaea. creative-biolabs.comnih.gov

HICDH belongs to the family of β-decarboxylating dehydrogenases, which also includes isocitrate dehydrogenase (ICDH) from the citric acid cycle and 3-isopropylmalate dehydrogenase (IPMDH) from the leucine biosynthesis pathway. portlandpress.comtandfonline.comnih.govvirginia.edu Consequently, HICDH shares structural and mechanistic similarities with these enzymes. nih.govvirginia.edu

The enzyme from Thermus thermophilus has been noted for its promiscuous nature, as it can recognize isocitrate as a substrate in addition to its primary substrate, homoisocitrate. portlandpress.com In contrast, the HICDH from Saccharomyces cerevisiae is highly specific for homoisocitrate. portlandpress.com Because the α-aminoadipate pathway is present in fungi but not in mammals, HICDH is considered a promising target for the development of novel antifungal drugs. creative-biolabs.comnih.gov Compounds designed to mimic the structure of the pathway's metabolites have been shown to inhibit homoaconitase and/or homoisocitrate dehydrogenase, thereby impairing lysine biosynthesis. creative-biolabs.com

Research Methodologies for Studying Trans Homoaconitate in Academic Settings

Enzyme Activity Assays

The functional characterization of enzymes that metabolize trans-homoaconitate, such as homoaconitase (HACN), relies on precise measurements of their catalytic activity. These assays are fundamental to understanding enzyme kinetics, substrate specificity, and inhibition.

Direct spectrophotometric assays provide a continuous method for monitoring enzyme activity by detecting changes in the absorbance of light. The hydration of the unsaturated intermediate, cis-homoaconitate, by homoaconitase can be directly monitored by observing the decrease in absorbance at 240 nm. nih.gov This wavelength is characteristic of the double bond in the aconitate structure. Similarly, the dehydration of (R)-homocitrate to form cis-homoaconitate can also be tracked by the appearance of the product at the same wavelength. portlandpress.com

In a study on methanogen homoaconitase, the hydrolyase activity was monitored at 240 nm following the addition of cis-homoaconitate. nih.gov The molar absorption coefficient for cis-homoaconitate at 240 nm has been determined to be 2720 M⁻¹·cm⁻¹ in Tris/HCl buffer at 60 °C, which is essential for calculating the reaction rate. portlandpress.com Researchers have used this direct assay to screen for inhibitors of HACN by measuring the reduction in hydrolyase activity in the presence of various substrate analogs. nih.gov

Table 1: Spectrophotometric Assay Parameters for Homoaconitase Activity

| Parameter | Value | Compound Measured | Reference |

| Wavelength | 240 nm | cis-homoaconitate | nih.govportlandpress.com |

| Molar Absorptivity (ε) | 2720 M⁻¹·cm⁻¹ | cis-homoaconitate | portlandpress.com |

| Temperature | 60 °C | N/A | portlandpress.com |

| pH | 8.0 | N/A | portlandpress.com |

When the direct measurement of a substrate or product is not feasible or convenient, coupled enzyme assays offer a powerful alternative. cradle.bio In the context of this compound metabolism, the activity of homoaconitase is frequently measured by coupling its reaction with homoisocitrate dehydrogenase (HICDH). nih.govportlandpress.com

In this system, homoaconitase catalyzes the hydration of cis-homoaconitate to produce (2R,3S)-homoisocitrate. portlandpress.com The subsequent enzyme, HICDH, then uses this product as a substrate, catalyzing its oxidative decarboxylation to 2-oxoadipate with the concurrent reduction of NAD⁺ to NADH. nih.gov The increase in NADH concentration is monitored spectrophotometrically at 340 nm. nih.govmdpi.com This coupled reaction provides a sensitive and continuous measure of the HACN activity. nih.gov

This method has been successfully used to determine the kinetic constants of recombinant HACN from Thermus thermophilus. portlandpress.com It was found that in this coupled system, the turnover number for HACN can increase, likely due to the efficient removal of the product by HICDH, which drives the reaction forward. nih.gov The activity of the coupling enzyme, HICDH, is typically assayed independently using (2R,3S)-homoisocitrate or isocitrate to ensure it is not the rate-limiting step in the coupled assay. portlandpress.com

Table 2: Components of a Coupled Enzyme Assay for Homoaconitase

| Component | Role | Monitored Change | Reference |

| Homoaconitase (HACN) | Primary enzyme | Converts cis-homoaconitate to (2R,3S)-homoisocitrate | nih.govportlandpress.com |

| Homoisocitrate Dehydrogenase (HICDH) | Coupling enzyme | Oxidizes (2R,3S)-homoisocitrate | nih.govportlandpress.com |

| cis-Homoaconitate | Substrate | Consumed by HACN | nih.govportlandpress.com |

| NAD⁺ | Cofactor for HICDH | Reduced to NADH | nih.govmdpi.com |

| NADH | Product of coupled reaction | Increase in absorbance at 340 nm | nih.govmdpi.com |

Spectrophotometric-Based Methodologies

Chemical Synthesis of Substrates and Analogs for Research

The study of enzymes involved in this compound metabolism necessitates a reliable supply of substrates and their analogs, which are often not commercially available. Chemical synthesis provides the means to produce these essential research materials. For instance, this compound and its cis-isomer have been synthesized from (R)-homocitric lactone. nih.gov The synthesis strategy involves converting the lactone into a dichloride, followed by bromination and subsequent heating in methanol (B129727) to form a mixture of cis and trans isomers of homoaconitate methyl esters, which can then be separated by flash chromatography. nih.gov

The synthesis of various analogs allows for detailed investigation into enzyme specificity and inhibition. Researchers have synthesized epoxy and deoxyfluoro derivatives of homoaconitate to probe the active sites of homoaconitase and homoisocitrate dehydrogenase. nih.gov For example, trimethyl this compound was synthesized and subsequently converted to its tripotassium salt for use in aqueous enzyme assays. nih.gov The synthesis of these compounds is a critical step for performing kinetic studies and for understanding the structural requirements for substrate binding and catalysis. portlandpress.com

Molecular and Genetic Techniques

Molecular and genetic tools are indispensable for elucidating the metabolic pathways involving this compound and for understanding the regulation of the genes encoding the relevant enzymes.

Gene deletion is a powerful technique used to establish the function of a specific gene within a metabolic pathway. plos.org By creating a null mutation in a gene suspected to be involved in the this compound pathway, researchers can observe the resulting phenotype, such as the interruption of a biosynthetic route. For example, the deletion of the lysF gene, which encodes homoaconitase in Aspergillus fumigatus, is a method used to study its role in the α-aminoadipate pathway for lysine (B10760008) biosynthesis. mostwiedzy.plresearchgate.net Analysis of such deletion mutants can confirm the essentiality of the enzyme for the pathway.

Mutational analysis, where specific amino acid residues in an enzyme are altered, can provide insights into the catalytic mechanism and substrate binding. By creating targeted mutations in the homoaconitase gene, scientists can identify key residues involved in its function. This approach, combined with kinetic analysis of the mutant enzymes, helps to build a detailed picture of the enzyme's structure-function relationship.

Understanding how the expression of genes involved in this compound metabolism is controlled is crucial for a complete picture of the pathway's regulation. Gene expression analysis techniques are used to quantify the amount of specific messenger RNA (mRNA) transcripts under different cellular conditions. cd-genomics.com

Northern blot analysis has been used to study the regulation of the A. nidulans lysF gene, which encodes homoaconitase. nih.gov This technique allows for the detection and sizing of specific RNA molecules. More recently, quantitative real-time PCR (qRT-PCR) has become a preferred method due to its higher sensitivity and accuracy. researchgate.net For example, qRT-PCR has been employed to analyze the expression levels of genes encoding aconitases and homoaconitase in Aspergillus fumigatus. researchgate.net These studies have revealed that the expression of lysF is not significantly repressed by the presence of lysine, providing insights into the regulatory mechanisms of the lysine biosynthesis pathway. nih.govresearchgate.net

Gene Fusion Expression Systems for Reporter Assays

In the study of this compound and its related metabolic pathways, gene fusion expression systems serve as powerful tools for reporter assays. thermofisher.comthermofisher.com These systems are instrumental in dissecting the regulatory networks that govern the expression of genes involved in homoaconitate metabolism. thermofisher.com By fusing a promoter sequence of interest to a reporter gene, researchers can quantitatively measure the activity of the promoter under various conditions. promega.com.auwikipedia.org

A typical reporter gene construct includes the regulatory element under investigation, the structural sequence of the reporter gene, and the necessary sequences for generating a functional mRNA molecule. thermofisher.com This construct is then introduced into a suitable host cell or organism. promega.com.au The expression of the reporter gene, which can be easily assayed, acts as a proxy for the activity of the target promoter. thermofisher.comthermofisher.com This approach is invaluable for identifying both cis-acting regulatory elements and trans-acting factors that modulate gene expression in response to cellular signals or environmental cues. thermofisher.comthermofisher.com

Commonly used reporter genes include those encoding enzymes like β-galactosidase and luciferase, or fluorescent proteins such as Green Fluorescent Protein (GFP). thermofisher.comwikipedia.org The choice of reporter depends on the specific experimental setup and the desired detection method, which can range from enzymatic activity assays to fluorescence microscopy. thermofisher.com For instance, in a study investigating the regulation of an enzyme involved in the homoaconitate pathway, the promoter of the corresponding gene could be fused to a luciferase gene. The amount of light produced by the luciferase enzyme would then reflect the level of transcription from that promoter.

These reporter assays can be adapted for high-throughput screening to identify small molecules that either activate or inhibit specific pathways. wikipedia.org Furthermore, by co-transfecting a promoter-reporter construct with a plasmid expressing a potential transcription factor, researchers can investigate the role of that factor in regulating the gene of interest. promega.com.au This methodology provides critical insights into the complex transcriptional regulation of metabolic pathways involving this compound.

Advanced Analytical Chemistry Techniques in Research Contexts

The investigation of this compound and its role in biochemical pathways relies heavily on a suite of advanced analytical chemistry techniques. canada.cafrontiersin.org These methods allow for the precise separation, identification, and quantification of metabolites from complex biological matrices. frontiersin.orgmdpi.com Techniques such as chromatography and mass spectrometry are fundamental in this research area, providing detailed information on the molecular composition and dynamics of metabolic networks. canada.camdpi.com

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related metabolites. shimadzu.comopenaccessjournals.comwikipedia.org This powerful separation method allows for the efficient partitioning of components within a complex mixture based on their physicochemical properties. shimadzu.comchromatographyonline.com In the context of this compound research, HPLC is used to separate it from other isomers, such as cis-homoaconitate, and other pathway intermediates. nih.gov

The basic principle of HPLC involves pumping a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase) under high pressure. wikipedia.org The differential interactions of the analytes with the stationary phase lead to their separation. wikipedia.org For the analysis of polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. wikipedia.orgchromatographyonline.com

Researchers have developed specific HPLC methods for the quantification of related compounds in biological samples. nih.gov For instance, a method for urinary trans,trans-muconic acid, a metabolite of benzene, utilizes a C18 reversed-phase column with a sodium acetate/methanol mobile phase and UV detection. nih.gov Similar principles can be applied to develop robust methods for this compound analysis. The selection of the appropriate column, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity. chromatographyonline.com

| Parameter | Description | Example Application |

|---|---|---|

| Column | C18 reversed-phase | Separation of hydrophobic and moderately polar compounds. chromatographyonline.comnih.gov |

| Mobile Phase | Aqueous buffer (e.g., sodium acetate) with an organic modifier (e.g., methanol or acetonitrile). nih.govnih.gov | Elution of analytes from the column. wikipedia.org |

| Detection | UV-Vis Detector | Quantification of compounds that absorb ultraviolet or visible light. wikipedia.orgnih.gov |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Controls the speed of the separation. lcms.cz |

The development of HPLC methods often involves optimizing various parameters to achieve the desired resolution and analysis time. lcms.cz By coupling HPLC with mass spectrometry (LC-MS), researchers can obtain both separation and structural information, significantly enhancing the analytical power for metabolomic studies. chromatographyonline.comnih.gov

Isotope Labeling Studies for Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules like this compound within a biological system. creative-proteomics.comnumberanalytics.com This methodology involves introducing atoms with a non-standard number of neutrons (stable isotopes) into a molecule of interest and then tracking their incorporation into downstream metabolites. creative-proteomics.comnih.gov Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). nih.gov

The fundamental principle of isotope labeling studies is to provide a labeled precursor to a cell or organism and then analyze the distribution of the isotopic label in various metabolic products over time. nih.gov This allows researchers to elucidate metabolic pathways, quantify metabolic fluxes, and understand the interconnectivity of different biochemical networks. creative-proteomics.comnumberanalytics.com For example, by feeding cells with ¹³C-labeled acetate, one could trace the incorporation of the label into intermediates of the lysine biosynthesis pathway, including this compound, thereby confirming the pathway's activity and connectivity.

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry can distinguish between labeled and unlabeled molecules based on their mass difference, while NMR can provide detailed information about the position of the label within a molecule. nih.gov

| Isotope | Natural Abundance (%) | Application in Metabolomics |

|---|---|---|

| ¹³C | ~1.1 | Tracing carbon backbones in central carbon metabolism, amino acid biosynthesis, and fatty acid synthesis. nih.gov |

| ¹⁵N | ~0.37 | Tracking nitrogen flow in amino acid and nucleotide metabolism. nih.gov |

| ²H (Deuterium) | ~0.015 | Monitoring redox reactions and the activity of dehydrogenases. nih.gov |

| ¹⁸O | ~0.2 | Studying reactions involving the incorporation of oxygen, such as hydration and oxidation. nih.gov |

Isotope labeling studies have been instrumental in understanding complex metabolic pathways. For instance, they have been used to investigate the α-aminoadipate pathway for lysine biosynthesis, where homoaconitate is a key intermediate. wikipedia.org By providing labeled precursors, researchers can follow the flow of atoms through the pathway and identify potential branch points or alternative routes. The data obtained from these experiments are often complex and require sophisticated computational tools for analysis and interpretation. nih.gov

Computational Approaches for Molecular Modeling and Structural Prediction of Enzymes

Computational modeling has become an indispensable tool in modern enzymology, offering profound insights into the structure, function, and mechanism of enzymes involved in this compound metabolism. numberanalytics.com These approaches complement experimental techniques by providing atomic-level details that are often difficult to obtain through laboratory methods alone.

Molecular modeling techniques, such as homology modeling, can be used to predict the three-dimensional structure of an enzyme based on its amino acid sequence and the known structure of a related protein. numberanalytics.com This is particularly useful when experimental structures from X-ray crystallography or NMR spectroscopy are not available. Once a structural model is obtained, molecular docking simulations can be performed to predict how substrates, such as this compound, or inhibitors bind to the enzyme's active site. numberanalytics.com This information is crucial for understanding substrate specificity and for the rational design of new enzyme inhibitors. nih.gov

For example, molecular modeling has been used to study the enzyme homoaconitase, which catalyzes the interconversion of homocitrate and homoisocitrate via the intermediate cis-homoaconitate. wikipedia.org Computational studies can help to elucidate the catalytic mechanism, identify key active site residues, and explain the stereospecificity of the reaction.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of enzymes. numberanalytics.com These simulations model the movements of atoms and molecules over time, revealing conformational changes that may be essential for substrate binding, catalysis, and product release. numberanalytics.com Quantum mechanics/molecular mechanics (QM/MM) methods offer an even higher level of theory, allowing for the detailed study of the chemical reaction itself, including the breaking and forming of covalent bonds within the enzyme's active site. elifesciences.org

The integration of computational modeling with experimental data provides a powerful synergy for understanding the enzymes of the this compound pathway. These computational approaches not only aid in interpreting experimental results but also guide the design of new experiments, accelerating the pace of discovery in this field.

Biological and Biotechnological Research Applications

Understanding Microbial Physiology and Survival Mechanisms

The study of trans-homoaconitate is integral to understanding the metabolic adaptability and survival of various microorganisms, particularly fungi and certain archaea. In these organisms, the α-aminoadipate (AAA) pathway, where this compound is an intermediate, is essential for the de novo synthesis of the amino acid L-lysine. nih.govwikipedia.org Since lysine (B10760008) is a fundamental component of proteins, the functionality of this pathway is directly linked to the organism's ability to grow and proliferate, especially in environments where lysine is scarce.

Research has shown that the enzymes involved in the conversion of homocitrate to homoisocitrate, a process that involves cis- and this compound, are critical for microbial viability. For instance, in pathogenic fungi like Aspergillus fumigatus, the deletion of the gene encoding homoaconitase (lysF) leads to lysine auxotrophy and attenuated virulence. nih.govnih.gov This highlights the importance of the pathway in the organism's ability to survive and cause infection within a host. researchgate.net The metabolic state of a microbe, including the activity of pathways like the AAA pathway, governs its ability to adapt to stress and nutrient-limited conditions, which are often encountered during infection or in competitive natural environments. frontiersin.orgwordpress.comfrontiersin.org

In methanogenic archaea, a pathway analogous to the initial steps of the AAA pathway is used for the biosynthesis of coenzyme B. nih.govresearchgate.net this compound is an intermediate in the conversion of α-ketoglutarate to α-ketoadipate, which is a precursor for this essential coenzyme. acs.org The study of the enzymes that process this compound in these organisms provides insights into the unique metabolic capabilities of archaea and their survival in extreme environments. nih.gov

Rational Design and Engineering of Metabolic Pathways for Specific Metabolite Production in Research

The enzymes and intermediates of the α-aminoadipate pathway, including this compound, serve as valuable components for the rational design and engineering of novel metabolic pathways in research settings. researchgate.netmdpi.com Metabolic engineering aims to rewire the metabolism of microorganisms to produce valuable chemicals, biofuels, and pharmaceuticals. nih.govsciepublish.com

A key strategy involves leveraging the carbon chain elongation mechanism of the AAA pathway. For example, researchers have successfully engineered E. coli, a bacterium that does not naturally possess the AAA pathway, to produce α-ketoadipate from the central metabolite α-ketoglutarate. sciepublish.com This was achieved by introducing three enzymes from Saccharomyces cerevisiae: homocitrate synthase, homoaconitase, and homoisocitrate dehydrogenase, which catalyze the conversion of α-ketoglutarate through homocitrate and this compound to α-ketoadipate. sciepublish.comscholaris.ca This engineered pathway provides a platform for the production of various C6 chemicals. sciepublish.com

Furthermore, the principles of synthetic biology are being applied to create synthetic multigene operons to express entire metabolic pathways in a controlled manner. nih.gov The understanding of enzymes like homoaconitase allows for their inclusion in these synthetic pathways to achieve the desired chemical transformations for research purposes. researchgate.net

Research on Enzyme Inhibitors and Pathway Modulation (e.g., Design of Antifungal Research Probes via Pathway Inhibition)

The α-aminoadipate pathway, being present in many fungi but absent in humans, represents an attractive target for the development of antifungal research probes and potentially new antifungal drugs. portlandpress.commdpi.com this compound and its structural analogs have been a focus of this research.

Scientists have designed and synthesized various analogs of this compound to act as inhibitors of the enzymes in the AAA pathway, particularly homoaconitase and homoisocitrate dehydrogenase. nih.govnih.govnih.gov For example, trans-1,2-epoxy-propane-1,2,3-carboxylate, an analog of this compound, has been shown to inhibit homoaconitase in Candida albicans. nih.govresearchgate.net While many of these inhibitors have shown moderate activity at the enzyme level, their esterified forms have demonstrated antifungal effects, likely due to improved cell permeability. researchgate.netmdpi.comnih.gov The trimethyl ester of this compound, for instance, exhibited significant antifungal activity against several pathogenic yeasts. mdpi.comnih.gov

These inhibitor studies serve multiple research purposes. They help to validate the essentiality of the AAA pathway for fungal survival, provide tools to probe the active sites of the target enzymes, and offer a rational basis for the design of more potent and specific antifungal agents. mdpi.comnih.gov The development of chemical probes based on pathway intermediates like this compound is a key strategy in chemical biology to dissect and manipulate biological processes. nih.gov

Evolutionary Insights into Amino Acid Biosynthesis Pathways

The study of this compound and the α-aminoadipate pathway provides significant insights into the evolution of metabolic pathways, particularly amino acid biosynthesis. portlandpress.com Lysine biosynthesis is unique in that it has evolved two distinct and unrelated pathways: the diaminopimelate (DAP) pathway, found in most bacteria and plants, and the α-aminoadipate (AAA) pathway, primarily found in fungi and some archaea and bacteria. wikipedia.orgportlandpress.com

The AAA pathway shows clear evolutionary parallels to the tricarboxylic acid (TCA) cycle. The isomerization of homocitrate to homoisocitrate via cis-homoaconitate is analogous to the isomerization of citrate (B86180) to isocitrate via cis-aconitate in the TCA cycle. researchgate.net Research has revealed that in fungi, this isomerization requires two separate enzymes from the aconitase family, whereas in the TCA cycle, a single aconitase catalyzes both steps. nih.govresearchgate.net This suggests a fascinating evolutionary divergence. In Saccharomyces cerevisiae, one aconitase is dedicated to the TCA cycle, while another contributes specifically to lysine biosynthesis. nih.govresearchgate.net This specialization likely reflects the different metabolic priorities of fermentative yeasts versus respiring filamentous fungi. nih.gov

Furthermore, comparative genomics and enzymology have shown that the homoaconitase enzymes in methanogenic archaea and fungi evolved in parallel within the aconitase superfamily. nih.govresearchgate.net The archaeal homoaconitases share a more recent common ancestor with isopropylmalate isomerases, which are involved in leucine (B10760876) biosynthesis. nih.gov These findings, derived from studying the enzymes that process intermediates like this compound, help to reconstruct the evolutionary history of fundamental metabolic pathways. plos.orgglobalauthorid.com

Future Directions in Trans Homoaconitate Research

Elucidating Uncharacterized Enzymatic Steps and Comprehensive Regulatory Networks

A key area for future research is the complete characterization of the enzymatic steps involving trans-homoaconitate. In the AAA pathway, homocitrate is isomerized to homoisocitrate via cis-homoaconitate. wikipedia.org It was once thought that a single enzyme, homoaconitase, catalyzed this entire isomerization. However, research has revealed a more complex picture. In fungi like Saccharomyces cerevisiae and Aspergillus fumigatus, two enzymes from the aconitase family are required. nih.govresearchgate.netresearchgate.net An aconitase is responsible for the dehydration of homocitrate to cis-homoaconitate, while homoaconitase (encoded by genes like lysF) catalyzes the subsequent hydration of cis-homoaconitate to homoisocitrate. nih.govresearchgate.net The precise mechanism and the factors determining the specificity of the initial dehydration step, particularly how the cell differentiates between citrate (B86180) for the TCA cycle and homocitrate for lysine (B10760008) biosynthesis, remain to be fully elucidated. researchgate.net

Furthermore, the comprehensive regulatory networks governing the flux of metabolites through this compound are not entirely understood. The expression of homoaconitase in some fungi is known to be regulated by iron levels and transcription factors such as Hap3 and HapX. researchgate.net In Candida glabrata, genes for enzymes in the AAA pathway, including homoaconitase (Lys4), are repressed under iron-deficient conditions, linking lysine biosynthesis to iron homeostasis. unil.ch However, the broader network of trans-acting factors and cis-regulatory elements that respond to cellular cues like nutrient availability, oxidative stress, and the presence of downstream metabolites like lysine needs more in-depth investigation. nsf.govugr.es Future studies using systems biology approaches, including transcriptomics and metabolomics on targeted gene knockout strains, will be essential to map these intricate regulatory interactions. mdpi.com

High-Resolution Structural Biology of Key Enzymes (e.g., Homoaconitase, Homocitrate Synthase)

Understanding the function of enzymes at a molecular level requires high-resolution structural data. While structures for key enzymes in the AAA pathway are available, further structural studies are crucial. Homocitrate synthase (HCS), which catalyzes the first committed step in the pathway, has been structurally characterized from organisms like Schizosaccharomyces pombe and Thermus thermophilus. ebi.ac.uknih.gov These studies reveal a domain-swapped homodimer and provide insights into substrate binding and feedback inhibition by lysine. nih.govresearchgate.net

Similarly, the crystal structure of the large subunit of homoaconitase from the archaeon Methanococcus jannaschii has been determined, providing a foundational understanding of its active site and Fe-S cluster. rcsb.org However, obtaining high-resolution structures of homoaconitase from pathogenic fungi, in complex with its substrate (cis-homoaconitate) and various analogs, would be a significant step forward. This would facilitate the rational design of specific inhibitors. Likewise, co-crystal structures of HCS with both its substrates (acetyl-CoA and 2-oxoglutarate) and its allosteric inhibitor (lysine) from a single fungal species would offer a complete picture of its catalytic and regulatory mechanisms. researchgate.net

| Enzyme | Organism | PDB Code | Resolution (Å) | Method |

|---|---|---|---|---|

| Homocitrate Synthase | Schizosaccharomyces pombe | 3IVS | 2.24 | X-ray Diffraction |

| Homocitrate Synthase (in complex with 2-oxoglutarate) | Schizosaccharomyces pombe | 2Y3T | 2.70 | X-ray Diffraction |

| Homocitrate Synthase (in complex with Lysine) | Thermus thermophilus | 3A9I | Not specified | X-ray Diffraction |

| Homoaconitase (large subunit) | Methanococcus jannaschii | 4KP2 | 2.50 | X-ray Diffraction |

Advanced Genetic Engineering for Targeted Pathway Manipulation in Model Organisms

The unique nature of the AAA pathway in fungi makes it an attractive target for metabolic engineering. researchgate.net Future research will undoubtedly focus on advanced genetic engineering techniques for precise manipulation of this pathway in model organisms like Saccharomyces cerevisiae and Escherichia coli. scholaris.canih.gov The goal of such engineering is often to overproduce valuable compounds. For instance, by expressing parts of the AAA pathway, researchers have engineered E. coli to produce α-ketoadipate and α-aminoadipate, which are precursors for polymers like nylon. scholaris.camdpi.commdpi.com

Future efforts will likely involve:

Dynamic Regulation: Implementing dynamic control systems using synthetic biology circuits to balance metabolic flux between cell growth and product synthesis. This avoids overburdening the cell with the continuous expression of pathway enzymes.

Cofactor Engineering: The AAA pathway involves several cofactor-dependent reactions, particularly requiring NADPH. mdpi.comnih.gov Optimizing the regeneration and availability of cofactors like NADPH and NAD+ is critical for maximizing product yield. mdpi.comnih.gov

Compartmentalization: Since the AAA pathway is localized in the cytoplasm (with some steps potentially in the mitochondria) in yeast, engineering subcellular compartments to sequester intermediates and enzymes could increase local concentrations and prevent competing side reactions. ebi.ac.ukresearchgate.net

CRISPR-based Tools: Utilizing advanced CRISPR-Cas9 technologies for multiplex gene editing, allowing for the simultaneous up-regulation of pathway genes and down-regulation of competing pathway genes to channel metabolic flux towards desired products like α-aminoadipate. mdpi.com

These strategies will not only enhance the production of bio-based chemicals but also serve as powerful tools to study the pathway's dynamics and regulation in vivo.

Q & A

Q. Q. How do researchers control for abiotic degradation of trans-homoaconitate in long-term antifungal assays?

Q. Q. What criteria define a robust structure-activity relationship (SAR) study for trans-homoaconitate analogs?

- Methodological Answer: SAR requires systematic variation of substituents (e.g., epoxide position, alkyl chain length) and correlation with bioactivity (MIC values). Multivariate regression (PLS analysis) identifies pharmacophores, validated by 3D-QSAR (CoMFA) .

Interdisciplinary Approaches

Q. Q. How can synthetic biology tools (e.g., heterologous expression) enhance the production of trans-homoaconitate for large-scale studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.